molecular formula C17H19N3 B14200328 4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile CAS No. 870889-70-6

4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile

Cat. No.: B14200328
CAS No.: 870889-70-6
M. Wt: 265.35 g/mol
InChI Key: HLWUMDXTWPZVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a piperidine ring and an aminomethyl group

Preparation Methods

The synthesis of 4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile typically involves multiple steps. One common method includes the reaction of naphthalene-1-carbonitrile with 3-aminomethylpiperidine under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yields and purity.

Chemical Reactions Analysis

4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile can be compared with other similar compounds such as:

    Naphthalene-1-carbonitrile: A simpler compound with a similar naphthalene core but lacking the piperidine and aminomethyl groups.

    8-Halonaphthalene-1-carbonitriles: Compounds with halogen substitutions on the naphthalene ring, which exhibit different chemical properties and reactivities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

870889-70-6

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

4-[3-(aminomethyl)piperidin-1-yl]naphthalene-1-carbonitrile

InChI

InChI=1S/C17H19N3/c18-10-13-4-3-9-20(12-13)17-8-7-14(11-19)15-5-1-2-6-16(15)17/h1-2,5-8,13H,3-4,9-10,12,18H2

InChI Key

HLWUMDXTWPZVST-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.